Tert-butyl 6-(aminomethyl)-2-azaspiro[3.3]heptane-2-carboxylate is a synthetic organic compound notable for its unique spirocyclic structure. The compound is of significant interest in the fields of chemistry and pharmacology due to its potential biological activities and applications in drug development. Its molecular formula is , and it has a CAS number of 1363380-79-3. This compound can serve as a building block for more complex molecules, particularly in the synthesis of spirocyclic compounds and other derivatives that may exhibit biological activity .
The synthesis of tert-butyl 6-(aminomethyl)-2-azaspiro[3.3]heptane-2-carboxylate typically involves several key steps:
The synthesis routes are designed to be efficient and scalable, allowing for the production of this compound in significant quantities for research and potential commercial applications.
The molecular structure of tert-butyl 6-(aminomethyl)-2-azaspiro[3.3]heptane-2-carboxylate features a spirocyclic arrangement that includes an azaspiro framework. The structure can be represented using various chemical notation systems, including InChI and SMILES formats.
1S/C12H22N2O2/c1-11(2,3)16-8(18)7-10(4-12(13)14)9(5-10)6-15/h4-7,16H2,1-3H3
CC(C)(C)OC(=O)N1CC2(C1)CC(C2)N
The compound has a molecular weight of approximately 226.32 g/mol, with specific structural features contributing to its chemical reactivity and potential biological interactions .
Tert-butyl 6-(aminomethyl)-2-azaspiro[3.3]heptane-2-carboxylate can undergo various chemical reactions typical for compounds with amine and carboxylate functionalities. These include:
The reactivity of this compound is influenced by its unique structure, making it a versatile intermediate for further chemical transformations aimed at developing novel compounds with specific properties .
The precise mechanism of action for tert-butyl 6-(aminomethyl)-2-azaspiro[3.3]heptane-2-carboxylate is currently under investigation, with ongoing research aimed at identifying its biological targets and pathways.
Initial studies suggest that this compound may interact with specific receptors or enzymes involved in various biochemical pathways, although detailed mechanisms remain to be elucidated as research progresses .
Tert-butyl 6-(aminomethyl)-2-azaspiro[3.3]heptane-2-carboxylate exhibits the following physical properties:
The chemical properties include:
These properties are vital for evaluating its suitability in different applications .
Tert-butyl 6-(aminomethyl)-2-azaspiro[3.3]heptane-2-carboxylate has several applications in scientific research:
This compound's unique structure offers opportunities for developing new materials and specialty chemicals within industrial contexts .
CAS No.: 109434-24-4
CAS No.: 20303-60-0
CAS No.: 158251-55-9
CAS No.: 2221-82-1
CAS No.: 466-43-3
CAS No.: 75023-40-4